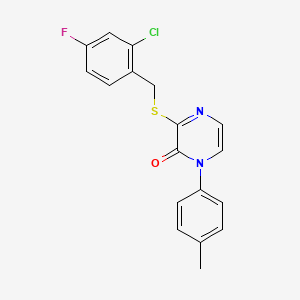

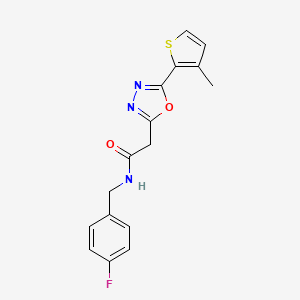

2-(1-Methylpiperidin-4-yl)-1H-imidazole-5-carboxylic acid;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-Methylpiperidin-4-yl)-1H-imidazole-5-carboxylic acid;dihydrochloride, also known as XMD8-92, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in the regulation of cell growth and differentiation.

科学的研究の応用

Methylglyoxal (MG) and Imidazole Derivatives in Biological Systems

Research indicates that methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, plays a significant role in biological organisms. MG is involved in the modification of arginine and lysine residues in proteins, forming advanced glycation end-products. These modifications are implicated in complications of diabetes and neurodegenerative diseases. MG is also present in foodstuffs and beverages, where its levels can be influenced by processing, cooking, and storage. The study of MG and its derivatives, including imidazole-containing compounds, is crucial for understanding their impact on health and disease (Nemet, Varga-Defterdarović, & Turk, 2006).

Catalytic Applications of Imidazole Derivatives

Imidazole derivatives, specifically N-heterocyclic carbenes (NHC), have been identified as efficient catalysts in chemical reactions, such as the transesterification between esters and alcohols. These catalysts facilitate acylation of alcohols with vinyl acetate at room temperature, showcasing the versatility and potential of imidazole-based compounds in synthetic chemistry (Grasa, Kissling, & Nolan, 2002).

Antimicrobial Activity of Imidazole Analogs

A novel series of imidazole analogs has been synthesized and investigated for their antimicrobial activity. Some of these compounds exhibited potent bioactivity against pathogenic fungi and bacteria. This research highlights the potential of imidazole derivatives in developing new antimicrobial agents (Dahiya, 2008).

Environmental Applications

Studies have also explored the environmentally benign uses of imidazole derivatives, such as in the catalysis of alcohol oxidation reactions. These applications demonstrate the potential of imidazole-based compounds in developing sustainable chemical processes (Li & Zhang, 2009).

特性

IUPAC Name |

2-(1-methylpiperidin-4-yl)-1H-imidazole-5-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2.2ClH/c1-13-4-2-7(3-5-13)9-11-6-8(12-9)10(14)15;;/h6-7H,2-5H2,1H3,(H,11,12)(H,14,15);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRCVQVSEDJGND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=NC=C(N2)C(=O)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2366207.png)

![6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2366208.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2366216.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxyacetamide](/img/structure/B2366218.png)

![7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2366220.png)